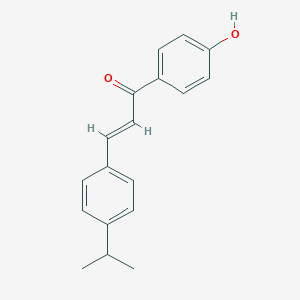

1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

Description

1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one (IUPAC name: (E)-1-(4-hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one) is a chalcone derivative characterized by a hydroxyl group at the 4-position of one aromatic ring and an isopropyl substituent at the 4-position of the other. This compound is synthesized via Claisen–Schmidt condensation between 4-hydroxyacetophenone and 4-isopropylbenzaldehyde, followed by conjugation with diethylenetriaminepentaacetic acid (DTPA) for applications in radiolabeling studies . Its structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-13(2)15-6-3-14(4-7-15)5-12-18(20)16-8-10-17(19)11-9-16/h3-13,19H,1-2H3/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQUTJXFBWOUHB-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30422079 | |

| Record name | (2E)-1-(4-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155269-25-3 | |

| Record name | (2E)-1-(4-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30422079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Claisen-Schmidt Aldol Condensation

The Claisen-Schmidt reaction remains the most widely applied method for chalcone synthesis due to its operational simplicity and scalability.

Reaction Mechanism

The base-catalyzed mechanism proceeds via enolate formation from 4-hydroxyacetophenone, followed by nucleophilic attack on 4-isopropylbenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. Critical parameters include:

Stepwise Procedure

-

Charge reactants : Combine 4-hydroxyacetophenone (4.0 g, 29.2 mmol), 4-isopropylbenzaldehyde (4.4 g, 29.2 mmol), and ethanol (100 mL) in a 500 mL three-neck flask.

-

Catalyst addition : Add NaOH (24 mL of 4 M) dropwise under vigorous stirring.

-

Reaction progress : Stir at 0–5°C for 12 hours; monitor via TLC (ethyl acetate/hexanes 1:2).

-

Workup : Acidify to pH 5–6 with 5% HCl, precipitate product, and filter.

-

Purification : Recrystallize from hot ethanol (yield: 68–72%).

Key Data

Lewis Acid-Catalyzed Condensation

BF₃–Et₂O-mediated synthesis offers enhanced regioselectivity and faster reaction kinetics compared to traditional bases.

Reaction Optimization

Procedure

-

Mix reactants : Dissolve 4-hydroxyacetophenone (1.5 g, 10 mmol) and 4-isopropylbenzaldehyde (1.6 g, 10 mmol) in 1,4-dioxane (20 mL).

-

Add catalyst : Introduce BF₃–Et₂O (2.8 mL, 20 mmol) under nitrogen.

-

Stirring : React at 25°C for 6 hours.

-

Quench : Pour into ice-water, extract with ethyl acetate.

-

Purify : Column chromatography (SiO₂, ethyl acetate/hexanes 1:4) yields 85% product.

Key Data

Comparative Analysis of Methods

Efficiency Metrics

Substrate Compatibility

-

Electron-deficient aldehydes : BF₃–Et₂O enhances reactivity with nitro- and cyano-substituted aldehydes.

-

Sterically hindered substrates : Base catalysis struggles with 2-substituted aryl groups, whereas Lewis acids tolerate ortho-substitution.

Critical Process Parameters

Solvent Selection

Temperature Control

-

Ice bath (0°C) : Minimizes aldol adduct retro-aldol decomposition in basic conditions.

-

Ambient (25°C) : Sufficient for BF₃–Et₂O due to lower activation energy.

Scalability and Industrial Relevance

Batch Reactor Considerations

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The α,β-unsaturated carbonyl system can be reduced to a saturated ketone using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 1-(4-Oxophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one.

Reduction: 1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)propan-1-one.

Substitution: 1-(4-Alkoxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one or 1-(4-Acylphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one.

Scientific Research Applications

Chemistry

1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one serves as a precursor in the synthesis of various organic compounds. Its structure allows for multiple functionalizations, making it valuable in synthetic organic chemistry.

Key Reactions :

- Claisen-Schmidt Condensation : This reaction is fundamental for synthesizing chalcones, involving the condensation of aromatic aldehydes with ketones in the presence of a base.

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that chalcones can inhibit the growth of bacteria and fungi.

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Disruption of cell membranes |

| Anticancer | Induction of apoptosis |

Pharmaceutical Applications

The therapeutic potential of this compound is being explored in drug development:

- Potential Therapeutics : Its ability to modulate biological pathways suggests possible applications in treating cancers and infections.

- Drug Formulation : The compound's stability and reactivity make it suitable for incorporation into drug formulations.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of several chalcones, including this compound. The results indicated that this compound significantly inhibited the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University demonstrated that this chalcone showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antimicrobial Activity: It can disrupt the cell membrane of microorganisms, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Chalcones (1,3-diaryl-2-propen-1-ones) exhibit diverse biological and physicochemical properties influenced by substituent patterns. Below is a detailed comparison of the target compound with analogous derivatives.

Substituent Effects on Electronic Properties

Quantum chemical descriptors, such as HOMO-LUMO energy gaps, highlight electronic differences:

| Compound Name | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one | -8.723 | -4.959 | 3.764 |

| (E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | -8.171 | -5.386 | 2.785 |

| Target Compound | Not reported | Not reported | — |

The target compound’s HOMO-LUMO gap is unreported, but methoxy and hydroxyl groups in analogs reduce the energy gap, enhancing electron delocalization and reactivity . The isopropyl group’s electron-donating inductive effect may similarly influence charge distribution.

Structural and Functional Modifications

- Halogenated Derivatives :

- (E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Chlorine’s electronegativity enhances electrophilicity, improving binding to hydrophobic enzyme pockets .

- (E)-1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Fluorine’s small size and high electronegativity optimize pharmacokinetics without steric hindrance .

- Amino-Substituted Analogs: (E)-1-(2-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: The 2’-amino group facilitates hydrogen bonding, improving solubility and SOD mimetic activity (IC₅₀ = 12.5 µM) .

Crystallographic and Conformational Analysis

X-ray studies of chalcones reveal planar geometries stabilized by intramolecular hydrogen bonds. For example:

- (E)-1-(2-Aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one exhibits a dihedral angle of 2.1° between aromatic rings, promoting π-π stacking .

Biological Activity

1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Overview of this compound

Chalcones are characterized by their structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The specific compound in focus features a hydroxy group and an isopropyl group that enhance its biological properties. The synthesis typically involves the Claisen-Schmidt condensation reaction between 4-hydroxyacetophenone and 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The hydroxy group donates hydrogen atoms to neutralize free radicals, preventing oxidative damage to cells.

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

- Antimicrobial Activity : The compound disrupts microbial cell membranes, leading to cell death .

Antioxidant Properties

Research indicates that chalcones exhibit significant antioxidant capabilities. For instance, studies have shown that this compound can effectively scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies demonstrate that this compound significantly inhibits nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. The inhibition occurs through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Its mechanism involves disrupting the integrity of microbial cell membranes, which leads to cell lysis and death .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Inhibition of NO and PGE2 production | |

| Antimicrobial | Disruption of microbial membranes |

In Vitro Studies

In vitro studies have consistently shown that this compound exhibits potent antiproliferative effects against various cancer cell lines. For example, it has been tested against HeLa cells with promising results indicating its potential for cancer therapy .

Comparison with Related Compounds

The unique substitution pattern in this compound differentiates it from other chalcones:

| Compound | Key Differences |

|---|---|

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | Lacks isopropyl group; potentially lower activity |

| 1-(4-Methoxyphenyl)-3-(4-isopropylphenyl)... | Contains methoxy group; affects solubility |

Q & A

Q. Key analytical methods :

- IR Spectroscopy : Detect C=O stretch (~1647 cm⁻¹) and conjugated enone system (C=C stretch ~1592 cm⁻¹) .

- ¹H NMR : Identify aromatic protons (δ 6.8–7.8 ppm), trans-olefinic protons (J = 15–16 Hz, δ ~7.3–7.8 ppm), and hydroxyl protons (δ ~9–10 ppm) .

- 13C-APT NMR : Confirm carbonyl carbon (δ ~190 ppm) and aromatic/olefinic carbons .

Basic: What purification methods are effective for isolating this compound?

Recrystallization is preferred:

- Dissolve the crude product in hot ethanol and cool gradually to induce crystallization .

- Monitor pH during acidification to avoid over-protonation, which may reduce purity.

Advanced: How do substituents on the aryl rings influence electronic properties?

- Electron-donating groups (e.g., -OCH₃) increase electron density on the enone system, altering UV-Vis absorption maxima .

- Bulky substituents (e.g., isopropyl) may sterically hinder π-conjugation, affecting reactivity in subsequent derivatization .

- Use Hammett constants (σ) to predict substituent effects on reaction kinetics .

Advanced: What computational methods elucidate its electronic structure?

- DFT (Density Functional Theory) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps and charge distribution .

- AIM (Atoms in Molecules) theory : Analyze bond critical points to confirm intramolecular hydrogen bonding (e.g., O-H∙∙∙O=C) .

Advanced: How to design biological activity assays for this compound?

- In vitro testing : Use a randomized block design with split plots for dose-response studies (e.g., antioxidant assays: DPPH, ABTS) .

- Cell-based assays : Test cytotoxicity on cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin).

Safety: What precautions are required for handling and disposal?

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation .

- Waste disposal : Collect organic waste separately and transfer to certified hazardous waste facilities .

Advanced: How to resolve contradictions in NMR data across studies?

- Example : Discrepancies in aromatic proton shifts may arise from solvent polarity (DMSO vs. CDCl₃) or tautomerism.

- Solution : Re-run NMR in deuterated DMSO to observe hydroxyl proton exchange or use 2D-COSY for signal assignment .

Advanced: What solvent systems optimize reaction yield?

- Polar protic solvents (ethanol/water) : Enhance enolate formation in basic conditions .

- Alternative : Test DMF or THF for less reactive aldehydes, but monitor for side reactions (e.g., aldol condensation).

Advanced: How to model pharmacophore features for drug development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.